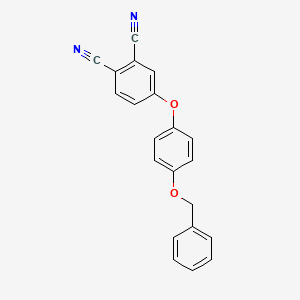

4-(4-Benzyloxy-phenoxy)-phthalonitrile

Description

Phthalonitriles are critical precursors for synthesizing phthalocyanines, which have applications in materials science, catalysis, photodynamic therapy (PDT), and sensors. 4-(4-Benzyloxy-phenoxy)-phthalonitrile is a substituted phthalonitrile derivative featuring a benzyloxy-phenoxy group at the 4-position. This substituent introduces steric bulk and electron-donating properties, influencing its reactivity, aggregation behavior, and photophysical characteristics.

Properties

CAS No. |

301211-90-5 |

|---|---|

Molecular Formula |

C21H14N2O2 |

Molecular Weight |

326.3 g/mol |

IUPAC Name |

4-(4-phenylmethoxyphenoxy)benzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C21H14N2O2/c22-13-17-6-7-21(12-18(17)14-23)25-20-10-8-19(9-11-20)24-15-16-4-2-1-3-5-16/h1-12H,15H2 |

InChI Key |

UZXAQYLNUKMZDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Effects

Key substituents in analogous compounds :

- Methoxy-phenoxy: Found in 4-(4-methyl-2-biphenylyloxy)phthalonitrile (), enhancing solubility and electronic conjugation .

- Halogenated phenoxy-phenoxy: 4,5-Bis-[4-(4-bromophenoxy)phenoxy]phthalonitrile () increases singlet oxygen quantum yields (0.55–0.75), critical for PDT .

- Benzodioxole-methoxy-phenoxy: In 4-(2-(benzo[d][1,3]dioxol-5-ylmethoxy)phenoxy)phthalonitrile (), the electron-rich benzodioxole group improves fluorescence and reduces aggregation .

- Thiazole-methoxyphenoxy: 4-(4-benzo[d]thiazol-2-yl)-2-methoxyphenoxy)phthalonitrile () exhibits strong aromatic proton signals (δ 8.19–7.35 ppm in ¹H-NMR), indicating electron-withdrawing effects .

Benzyloxy-phenoxy group:

- The benzyl group in 4-(4-Benzyloxy-phenoxy)-phthalonitrile likely enhances lipophilicity compared to methoxy or halogenated analogs, improving membrane permeability in biological applications. Its steric bulk may reduce aggregation, a common issue in phthalocyanines .

Spectroscopic Properties

- Fluorescence: Derivatives like 4-(benzodioxole-methoxy-phenoxy)phthalonitrile show emission at 680–700 nm, useful for sensors . Benzyloxy groups may red-shift emission due to extended conjugation.

Thermal Stability and Polymerization

- 4-(4-(3,5-Diaminobenzoyl)phenoxy)phthalonitrile (DAPN) (): Exhibits exceptional thermal stability (5% weight loss at 442–446°C; char yield 72.9% at 800°C) due to cross-linking during polymerization .

- 4-(4-Formylphenoxy)phthalonitrile (): Oxidizes to carboxyl derivatives at ambient temperature, limiting thermal stability .

Inference for this compound:

- Benzyl ether linkages may lower thermal stability compared to DAPN but improve it relative to aldehyde-substituted derivatives. Expected 5% weight loss >400°C based on bulky substituent effects .

Data Table: Key Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.